外消旋坦索罗辛-d3盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

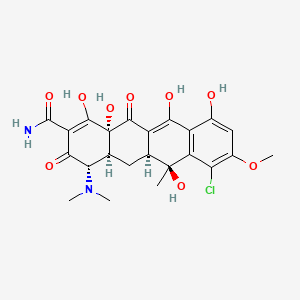

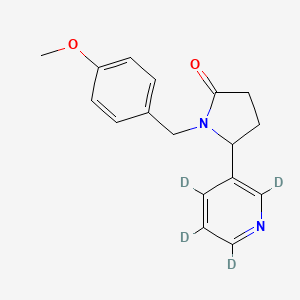

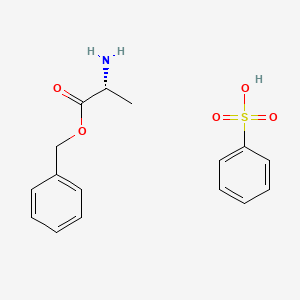

“rac Tamsulosin-d3 Hydrochloride” is the deuterium labeled version of "rac Tamsulosin Hydrochloride" . It is a high-quality reference standard used for pharmaceutical testing . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of “rac Tamsulosin-d3 Hydrochloride” is C20H26D3ClN2O5S . The molecular weight is 447.99 .科学研究应用

Metabolic Pathway Studies

rac Tamsulosin-d3 Hydrochloride is used in metabolic pathway studies due to its stable isotope labeling. This allows researchers to safely study metabolic pathways in vivo by tracking the labeled compound through various biological processes .

Environmental Pollutant Standards

The compound is also utilized as a standard for detecting environmental pollutants. Stable isotope-labeled compounds like rac Tamsulosin-d3 Hydrochloride are used for the detection of pollutants in air, water, soil, sediment, and food .

Clinical Diagnostic Applications

In clinical diagnostics, isotopes are used not only for treating diseases but also for imaging, diagnosis, and newborn screening purposes .

Pharmaceutical Testing

rac Tamsulosin-d3 Hydrochloride serves as a high-quality reference standard in pharmaceutical testing to ensure the reliability of test results .

Drug Development Tracers

During the drug development process, stable heavy isotopes of elements such as deuterium are incorporated into drug molecules largely as tracers for quantitation .

Development of Sustained-Release Medications

The compound has been used in the development of sustained-release microparticles containing tamsulosin HCl for use as orally disintegrating tablets, which are designed to release a drug at a predetermined rate by maintaining a constant drug concentration for a specific period of time with minimal side effects .

作用机制

Target of Action

The primary targets of rac Tamsulosin-d3 Hydrochloride are the alpha-1A and alpha-1B adrenergic receptors . These receptors are most common in the prostate and bladder . The compound is used to treat conditions like benign prostatic hyperplasia, ureteral stones, prostatitis, and female voiding dysfunction .

Mode of Action

rac Tamsulosin-d3 Hydrochloride acts as an antagonist to the alpha-1A and alpha-1B adrenergic receptors . By blocking these receptors, it leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This action allows for better urinary flow .

Biochemical Pathways

The antagonism of alpha-1A and alpha-1B adrenergic receptors by rac Tamsulosin-d3 Hydrochloride affects the biochemical pathways that control the contraction of smooth muscle in the prostate and bladder . The specific downstream effects of this antagonism include improved urinary flow and reduced symptoms of benign prostatic hyperplasia .

Pharmacokinetics

The pharmacokinetics of rac Tamsulosin-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the body and distributed to its sites of action, primarily the prostate and bladder . It is metabolized in the body, with CYP3A4 responsible for the deethylation of tamsulosin to the M-1 metabolite and the oxidative deamination to the AM-1 metabolite . CYP2D6 is responsible for the hydroxylation of tamsulosin to the M-3 metabolite and the demethylation of tamsulosin to the M-4 metabolite . The compound is then excreted from the body. The pharmacokinetic properties of rac Tamsulosin-d3 Hydrochloride impact its bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of rac Tamsulosin-d3 Hydrochloride’s action include the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This relaxation improves urinary flow and reduces the symptoms of benign prostatic hyperplasia .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of rac Tamsulosin-d3 Hydrochloride can be achieved by starting with commercially available starting materials and using a series of chemical reactions to introduce deuterium into the final product. The synthesis pathway involves the use of various reagents and catalysts to selectively modify the starting materials to produce the desired product.", "Starting Materials": [ "Tamsulosin Hydrochloride", "Deuterium oxide", "Sodium borodeuteride", "Sodium cyanoborodeuteride", "Sodium triacetoxyborodeuteride", "Acetic acid", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: The starting material Tamsulosin Hydrochloride is dissolved in a mixture of methanol and chloroform and treated with sodium borodeuteride to introduce deuterium at the alpha position of the molecule.", "Step 2: The resulting product is then treated with sodium cyanoborodeuteride to introduce deuterium at the beta position of the molecule.", "Step 3: The product from step 2 is then treated with sodium triacetoxyborodeuteride to introduce deuterium at the gamma position of the molecule.", "Step 4: The resulting product is then treated with acetic acid to remove the protecting groups and expose the amine functional group.", "Step 5: The product from step 4 is then treated with hydrochloric acid to form the hydrochloride salt of the product.", "Step 6: The final product, rac Tamsulosin-d3 Hydrochloride, is obtained after purification and isolation steps." ] } | |

CAS 编号 |

1189923-88-3 |

产品名称 |

rac Tamsulosin-d3 Hydrochloride |

分子式 |

C20H29ClN2O5S |

分子量 |

447.989 |

IUPAC 名称 |

2-methoxy-5-[3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/i2D3; |

InChI 键 |

ZZIZZTHXZRDOFM-MUTAZJQDSA-N |

SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |

同义词 |

5-[2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride; Flomax-d3; Harnal-d3; Omnic-d3; Pradif-d3; YM 12617-1-d3; YM 617-d3; Yutanal-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)